![molecular formula C18H18FN5OS B4759955 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4759955.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
描述
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-EG4 is a derivative of benzothiadiazole and piperazine, and its chemical structure is shown below:
作用机制
BTA-EG4 exerts its therapeutic effects through multiple mechanisms of action. In cancer research, BTA-EG4 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease research, BTA-EG4 has been shown to inhibit the aggregation of amyloid beta peptides, which are toxic to neurons. In Parkinson's disease research, BTA-EG4 has been shown to activate the protein kinase Akt, which is involved in cell survival and growth.
Biochemical and physiological effects:
BTA-EG4 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BTA-EG4 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, BTA-EG4 has been shown to reduce the levels of amyloid beta peptides and improve cognitive function in animal models. In Parkinson's disease research, BTA-EG4 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models.
实验室实验的优点和局限性
BTA-EG4 has several advantages for lab experiments, including its small size, ease of synthesis, and potent therapeutic activity. However, BTA-EG4 also has some limitations, including its poor solubility in water and low bioavailability.
未来方向
There are several future directions for research on BTA-EG4. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BTA-EG4 in animal models and human subjects. Additionally, further research is needed to determine the safety and efficacy of BTA-EG4 in clinical trials for various diseases. Finally, future research could explore the potential of BTA-EG4 as a lead compound for the development of novel therapeutics with improved properties.
科学研究应用
BTA-EG4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BTA-EG4 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, BTA-EG4 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, BTA-EG4 has been shown to protect dopaminergic neurons from degeneration.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-1-4-15(5-2-13)24-9-7-23(8-10-24)12-18(25)20-14-3-6-16-17(11-14)22-26-21-16/h1-6,11H,7-10,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKUPSNBHBFND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。